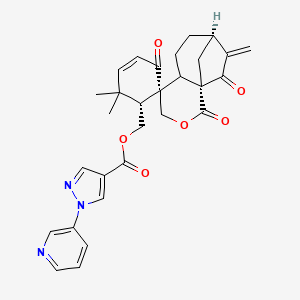

Laxiflorin B-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H29N3O6 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

[(1S,1'R,5S,9R)-2',2'-dimethyl-10-methylidene-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-yl]methyl 1-pyridin-3-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C29H29N3O6/c1-17-18-6-7-21-28(11-18,24(17)34)26(36)38-16-29(21)22(27(2,3)9-8-23(29)33)15-37-25(35)19-12-31-32(14-19)20-5-4-10-30-13-20/h4-5,8-10,12-14,18,21-22H,1,6-7,11,15-16H2,2-3H3/t18-,21?,22-,28+,29+/m1/s1 |

InChI Key |

UCVLLMRPTFRSPH-SXFUTUKFSA-N |

Isomeric SMILES |

CC1(C=CC(=O)[C@@]2([C@@H]1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)[C@]56C2CC[C@H](C5)C(=C)C6=O)C |

Canonical SMILES |

CC1(C=CC(=O)C2(C1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)C56C2CCC(C5)C(=C)C6=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Laxiflorin B from Isodon eriocalyx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Laxiflorin B, a promising bioactive compound derived from the plant Isodon eriocalyx var. laxiflora. This document details the experimental protocols for its extraction, purification, and semi-synthesis, and presents its key characterization data. Furthermore, it visualizes the experimental workflows and the known signaling pathway of Laxiflorin B.

Introduction

Laxiflorin B is a naturally occurring seco-ent-kaurane diterpenoid first isolated from the leaves of Isodon eriocalyx var. laxiflora, a perennial shrub found in China. This compound has garnered significant interest within the scientific community for its potent cytotoxic activity against various tumor cells. Subsequent research has identified Laxiflorin B as a novel, selective covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the ErbB signaling pathway implicated in several cancers.

The low natural abundance of Laxiflorin B has led to the development of a semi-synthetic production method from a more prevalent analogue, Eriocalyxin B, also found in I. eriocalyx. This guide provides a comprehensive summary of the methodologies involved in both the isolation from its natural source and its semi-synthetic production.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the isolation and production of Laxiflorin B.

| Parameter | Value | Source |

| Natural Yield of Laxiflorin B | 0.00061% - 0.00067% (from dried leaves) | |

| Natural Yield of Eriocalyxin B | 0.084% (from dried leaves) | |

| Semi-synthesis Yield of Laxiflorin B | 70% (from Eriocalyxin B) | |

| Molecular Weight of Laxiflorin B | 344.1624 g/mol |

Table 1: Yields and Molecular Weight of Laxiflorin B.

Experimental Protocols

This section details the key experimental procedures for the isolation, semi-synthesis, and characterization of Laxiflorin B.

Isolation from Isodon eriocalyx var. laxiflora

While a detailed step-by-step protocol for the complete isolation of Laxiflorin B from Isodon eriocalyx var. laxiflora is not fully detailed in the reviewed literature, the general procedure for isolating diterpenoids from Isodon species involves solvent extraction and chromatographic separation.

General Protocol for Diterpenoid Isolation from Isodon species:

-

Extraction: The dried and powdered aerial parts of the plant are extracted exhaustively with a solvent such as ethanol or a mixture of dichloromethane and methanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which typically contains the diterpenoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds.

Semi-synthesis of Laxiflorin B from Eriocalyxin B

Due to the low natural abundance of Laxiflorin B, a more efficient semi-synthetic route has been developed starting from the more readily available Eriocalyxin B.

Protocol:

-

Oxidative Cleavage: The vicinal diols at the C6-C7 position of Eriocalyxin B are oxidized to an aldehyde. This is achieved by treating a refluxing solution of Eriocalyxin B in dichloromethane (DCM) with Dess-Martin periodinane.

-

Selective Reduction: The aldehyde functional group of the oxidation product is then selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) under acidic conditions.

-

Purification: The final product, Laxiflorin B, is purified by column chromatography.

Structural Elucidation

The structure of Laxiflorin B was determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques were utilized to determine the chemical structure of Laxiflorin B.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of Laxiflorin B.

Analysis of Laxiflorin B-ERK1 Covalent Binding by Mass Spectrometry

The covalent binding of Laxiflorin B to its target protein ERK1 was investigated using mass spectrometry.

Protocol:

-

Protein Preparation: HEK293T cells overexpressing a Flag-ERK1 fusion protein are purified using magnetic beads conjugated with an anti-Flag antibody.

-

Incubation: The purified Flag-ERK1 is incubated with Laxiflorin B (e.g., 10 µM for 16 hours at 4°C).

-

Washing: The beads are washed to remove non-covalently bound compounds.

-

Denaturation, Reduction, and Alkylation: The protein is denatured, and the cysteine residues are reduced and alkylated.

-

Tryptic Digestion: The protein is digested with trypsin to generate smaller peptides.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by a TripleTOF 5600+ LC-MS/MS system to identify the peptide fragment of ERK1 that is covalently modified by Laxiflorin B.

Visualizations

The following diagrams illustrate the experimental workflow for the semi-synthesis of Laxiflorin B and its known signaling pathway.

Caption: Semi-synthesis workflow of Laxiflorin B from Eriocalyxin B.

Caption: Laxiflorin B's inhibitory effect on the ERK1/2 signaling pathway.

Conclusion

Laxiflorin B represents a significant natural product with promising therapeutic potential, particularly in the field of oncology. Its discovery and the subsequent development of a semi-synthetic production route have made this once-scarce compound more accessible for further research. This technical guide provides a consolidated resource for scientists and researchers interested in the isolation, synthesis, and biological investigation of Laxiflorin B, paving the way for future studies and potential drug development applications.

Laxiflorin B-4: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxiflorin B-4, a semi-synthetic derivative of the natural product Laxiflorin B, has emerged as a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry who are interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway. Detailed experimental methodologies and data are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Properties

This compound (CAS No: 2810956-32-0) is a C-6 analog of Laxiflorin B, an ent-kaurane diterpenoid.[2][3] This structural modification has been shown to enhance its biological activity.[2][3][5]

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Formula: C₂₉H₂₉N₃O₆[6]

SMILES: O=C1--INVALID-LINK--C4=C)C4=O">C@@(--INVALID-LINK--COC(C5=CN(N=C5)C6=CC=CN=C6)=O)COC3=O[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2810956-32-0 | [1] |

| Molecular Formula | C₂₉H₂₉N₃O₆ | [6] |

| Molecular Weight | 515.56 g/mol | [6] |

| Appearance | Solid | N/A |

| Solubility | Information not available | N/A |

| Storage | Room temperature in continental US; may vary elsewhere. | [1] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of ERK1/2, key protein kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.

ERK1/2 Inhibition

This compound exhibits a higher binding affinity for ERK1/2 and demonstrates stronger tumor suppression compared to its parent compound, Laxiflorin B.[1][2][3][5] The proposed mechanism of action involves the covalent binding of Laxiflorin B to cysteine residues within the ATP-binding pocket of ERK1 and ERK2, thereby inhibiting their kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates, such as RSK, leading to the suppression of cell proliferation and induction of apoptosis.[2][5]

Anti-tumor Activity

In preclinical studies, this compound has demonstrated significant anti-tumor effects, particularly in non-small-cell lung cancer (NSCLC) cells with EGFR mutations.[2] It has been shown to inhibit the viability of cancer cells in a dose-dependent manner.[2][5]

The inhibitory effect of this compound on the MEK-ERK-RSK signaling pathway can be visualized as follows:

Caption: Inhibition of the MEK-ERK-RSK signaling pathway by this compound.

Experimental Protocols

This section outlines the general methodologies for the synthesis of Laxiflorin B, the parent compound of this compound, and the biological assays used to evaluate its activity.

Semi-synthesis of Laxiflorin B

Laxiflorin B can be semi-synthesized from its natural analog, Eriocalyxin B, which is isolated from the dried leaves of Isodon eriocalyx var. laxiflora.[2][5] The synthesis of this compound involves a subsequent modification at the C-6 position of Laxiflorin B.[2][3][5]

Workflow for the Semi-synthesis of Laxiflorin B:

Caption: Semi-synthetic route from Eriocalyxin B to Laxiflorin B and subsequent modification to this compound.

Protocol:

-

Oxidative Cleavage: The C6-C7 carbon-carbon bond of Eriocalyxin B is cleaved using an oxidizing agent such as Dess-Martin periodinane.[2][5]

-

Selective Reduction: The resulting aldehyde functional group is then selectively reduced, for instance with sodium borohydride (NaBH₄) under acidic conditions, to yield Laxiflorin B.[2][5]

-

C-6 Modification: Laxiflorin B is further modified at the C-6 position to introduce the functional group that characterizes this compound. The specific reagents and conditions for this step are detailed in the primary literature.[2][5]

Cell Viability Assay (CCK-8 Assay)

The inhibitory effect of this compound on cancer cell viability is commonly assessed using a Cell Counting Kit-8 (CCK-8) assay.[2][5]

Protocol:

-

Cell Seeding: Cancer cells (e.g., PC9) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 72 hours).

-

CCK-8 Addition: After the treatment period, CCK-8 solution is added to each well, and the plates are incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the phosphorylation status of proteins in the MAPK/ERK signaling pathway.[2][5]

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-RSK, total RSK, and a loading control like GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the ERK1/2 signaling pathway. Its enhanced potency compared to Laxiflorin B makes it an attractive candidate for further drug development. The methodologies outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this compound and to develop novel strategies for the treatment of cancers driven by aberrant MAPK signaling. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound 2810956-32-0 | MCE [medchemexpress.cn]

The Core Mechanism of Action of Laxiflorin B-4 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B-4, a semi-synthetic C-6 analog of the natural compound Laxiflorin B, has emerged as a potent anti-cancer agent, demonstrating superior tumor suppression capabilities compared to its parent compound.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, with a particular focus on its activity in non-small-cell lung cancer (NSCLC). The information presented is synthesized from recent preclinical studies and is intended to inform further research and drug development efforts. While much of the detailed mechanistic work has been elucidated using Laxiflorin B, the enhanced potency of this compound is attributed to its higher binding affinity for the same molecular target.[1][2][3][4]

Core Mechanism of Action: Selective Inhibition of ERK1/2

The primary anti-cancer activity of this compound stems from its function as a novel, selective, and covalent inhibitor of Extracellular-regulated protein kinases 1 and 2 (ERK1/2).[1][2][4] ERK1/2 are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2]

Laxiflorin B covalently binds to specific cysteine residues within the ATP-binding pocket of ERK1/2.[1][2][4] Specifically, the D-ring of Laxiflorin B forms a covalent bond with Cys-183 of ERK1, while the A-ring engages in a non-inhibitory binding with Cys-178.[1][2][4] This dual binding interaction is crucial for its inhibitory activity. As a C-6 analog of Laxiflorin B, this compound exhibits a higher binding affinity for ERK1/2, resulting in stronger tumor suppression.[1][2][3][4]

Data Presentation

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic effects against various cancer cell lines, particularly those with EGFR mutations. The following tables summarize the available 50% inhibitory concentration (IC50) values for Laxiflorin B and its more potent analog, this compound.

Table 1: IC50 Values of Laxiflorin B in NSCLC Cell Lines [2]

| Cell Line | EGFR Status | KRAS Status | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |

| PC9 | Ex19del | WT | 1.503 | 1.049 | 1.066 |

| HCC827 | Ex19del | WT | 2.554 | 1.161 | 0.9231 |

| H1650 | Ex19del | WT | 1.148 | 0.5669 | 0.3647 |

| H1975 | L858R, T790M | WT | 3.147 | 1.023 | 0.716 |

| A549 | WT | G12S | 2.298 | 1.596 | 1.878 |

Table 2: Comparative IC50 Values of Laxiflorin B and this compound in NSCLC Cell Lines [2]

| Compound | Cell Line | IC50 (µM) |

| Laxiflorin B | PC9 | >1 |

| This compound | PC9 | <1 |

| Laxiflorin B | HCC827 | >1 |

| This compound | HCC827 | <1 |

Note: Specific IC50 values for this compound were presented graphically in the source material, indicating a lower value than Laxiflorin B.

Signaling Pathways and Cellular Effects

The inhibition of ERK1/2 by this compound triggers a cascade of downstream events, ultimately leading to apoptosis and the suppression of tumor growth.

Induction of Mitochondria-Mediated Apoptosis

This compound induces apoptosis through the intrinsic mitochondrial pathway.[1][2] The inhibition of ERK1/2 leads to the dephosphorylation and activation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[1][2] Activated BAD then translocates to the mitochondria, disrupting the outer membrane and leading to the release of cytochrome c. This, in turn, activates a caspase cascade, including the cleavage of caspase-7, caspase-9, and PARP (Poly (ADP-ribose) polymerase), culminating in programmed cell death.[1][2] Notably, this apoptotic pathway appears to be independent of caspase-3.[1][2]

Disruption of the ErbB Signaling Feedback Loop

This compound also impacts the ErbB signaling pathway.[1][2] The inhibition of ERK leads to the downregulation of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the epidermal growth factor receptor (EGFR), a member of the ErbB family.[1][2] This reduction in AREG and EREG disrupts a positive feedback loop that promotes tumor cell growth and survival.[1][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., PC9, HCC827) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells (e.g., PC9, HCC827) in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, treat with desired concentrations of this compound for 48 hours.[2]

-

Cell Harvesting: Collect both floating and adherent cells and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[2][6][7]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][7]

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-BAD, cleaved caspases, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Tumor Activity

In vivo studies using NSCLC tumor xenograft models in nude mice have demonstrated the potent anti-tumor effects of Laxiflorin B.[1][8] A modified, more hydrophilic version, Laxiflorin B-Ala, was used for these experiments.[8] Treatment with Laxiflorin B-Ala significantly suppressed tumor growth with low toxicity.[1][8] Immunohistochemical analysis of the xenograft tumors revealed decreased expression of the proliferation marker Ki-67 and the ERK downstream targets phospho-RSK, AREG, and EREG, along with an increase in apoptosis as indicated by TUNEL staining.[8] Given that this compound shows stronger in vitro activity, it is expected to have robust in vivo efficacy.

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through the selective and covalent inhibition of ERK1/2. This leads to the induction of mitochondria-mediated apoptosis via the activation of BAD and the disruption of the pro-survival ErbB signaling feedback loop. The enhanced potency of this compound compared to its parent compound makes it an attractive candidate for further preclinical and clinical development. Future research should focus on detailed in vivo efficacy and toxicity studies of this compound, as well as its potential in combination therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Mechanism of ERK1/2 Inhibition by Laxiflorin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the covalent binding of Laxiflorin B and its derivatives to the cysteine residues of ERK1/2. Extensive research, primarily focused on non-small cell lung cancer (NSCLC), has identified Laxiflorin B as a novel covalent inhibitor of ERK1/2, key kinases in the MAPK signaling pathway. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

Laxiflorin B, a natural compound, has been identified as a covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It exerts its anticancer effects by directly binding to specific cysteine residues within the ATP-binding pocket of these kinases, leading to the inhibition of their activity. This inhibition disrupts the downstream signaling of the MAPK pathway, which is crucial for cell proliferation, survival and differentiation. A semi-synthetic derivative, Laxiflorin B-4, has shown even higher affinity for ERK1/2 and enhanced tumor suppressive activity. This guide will delve into the specifics of these interactions, the quantitative measures of their effectiveness, and the methodologies used to uncover these findings.

Quantitative Data: Inhibitory Activity of Laxiflorin B and Its Derivatives

The inhibitory potential of Laxiflorin B and its analogs has been quantified through the determination of their half-maximal inhibitory concentrations (IC50) in various non-small cell lung cancer (NSCLC) cell lines. These values indicate the concentration of the compound required to inhibit 50% of the biological activity, in this case, cell viability.

| Compound | Cell Line | EGFR Status | KRAS Status | IC50 (µM) at 24h |

| Laxiflorin B | PC-9 | Ex19del | WT | 1.503 |

| Laxiflorin B | HCC827 | Ex19del | WT | 1.834 |

| Laxiflorin B | H1650 | Ex19del | WT | 2.116 |

| Laxiflorin B | H1975 | L858R, T790M | WT | 3.527 |

| Laxiflorin B | A549 | WT | KRAS (G12S) | 4.318 |

| Compound | Cell Line | IC50 (µM) |

| This compound | PC9 | Lower than Laxiflorin B |

| Laxiflorin B-5 | PC9 | Lower than Laxiflorin B |

| This compound | HCC827 | Lower than Laxiflorin B |

| Laxiflorin B-5 | HCC827 | Lower than Laxiflorin B |

Note: While the exact IC50 values for this compound and B-5 are not publicly available in the reviewed literature, studies consistently report them to be lower than those of the parent compound, Laxiflorin B, indicating enhanced potency.[1]

Covalent Binding Mechanism

Laxiflorin B covalently binds to specific cysteine residues in ERK1 and ERK2.[2] This irreversible binding is key to its inhibitory function.

-

In ERK1 , Laxiflorin B targets Cysteine 183 (Cys-183) , which is located in the ATP binding pocket.[2] The D-ring of Laxiflorin B is responsible for forming the covalent bond with the side chain of this cysteine residue.[2]

-

In ERK2 , the corresponding binding site is Cysteine 166 (Cys-166) .[2]

-

An additional, non-inhibitory binding has been identified between the A-ring of Laxiflorin B and Cysteine 178 (Cys-178) in ERK1.[2]

This covalent modification physically blocks the ATP binding pocket, preventing the kinase from accessing its substrate and thus inhibiting its activity.[2] The modification with this compound, which has an additional benzene heterocycle, is believed to occupy the adenosine binding pocket more completely, which is consistent with its higher affinity.[1]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context and methods of this research, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Laxiflorin B.

Caption: Experimental workflow for characterizing Laxiflorin B as a covalent inhibitor of ERK1/2.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the covalent binding of Laxiflorin B to ERK1/2. These are generalized protocols based on standard laboratory practices and the information available in the cited literature.

Biotin Pull-Down Assay

This assay is used to identify the protein targets of a small molecule. In this case, it was used to demonstrate the direct binding of Laxiflorin B to ERK1/2.[1]

a. Preparation of Biotinylated Laxiflorin B:

-

Laxiflorin B is chemically modified to attach a biotin molecule. This "biotin tag" allows for the subsequent capture of the molecule and any bound proteins.

b. Cell Lysis and Incubation:

-

NSCLC cells (e.g., PC9) are grown and then lysed to release their protein contents.

-

The biotinylated Laxiflorin B is incubated with the cell lysate to allow it to bind to its target proteins.

c. Capture with Streptavidin Beads:

-

Streptavidin-coated magnetic beads are added to the lysate. Streptavidin has a very high affinity for biotin.

-

The beads, now bound to the biotinylated Laxiflorin B and its protein partners, are separated from the rest of the lysate using a magnet.

d. Washing and Elution:

-

The beads are washed multiple times to remove non-specifically bound proteins.

-

The bound proteins are then eluted from the beads, often by boiling in a sample buffer.

e. Analysis by Western Blot:

-

The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for ERK1/2 to confirm their presence, thus demonstrating that Laxiflorin B directly binds to these proteins.

Mass Spectrometry Analysis

Mass spectrometry was employed to identify the precise cysteine residues on ERK1 that are covalently modified by Laxiflorin B.[2]

a. Sample Preparation:

-

Recombinant ERK1 protein is incubated with Laxiflorin B to allow for covalent bond formation.

-

The protein is then digested into smaller peptide fragments using a protease such as trypsin.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The peptide mixture is separated by liquid chromatography.

-

The separated peptides are then ionized and analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides.

-

The peptides are then fragmented, and the masses of the fragments are also measured.

c. Data Analysis:

-

The mass spectra are analyzed to determine the amino acid sequence of each peptide.

-

A shift in the mass of a peptide containing a cysteine residue, corresponding to the mass of Laxiflorin B, indicates that this cysteine is the site of covalent modification.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of ERK1/2 and is used to confirm that the binding of Laxiflorin B leads to inhibition of this activity.[1]

a. Reaction Setup:

-

Active ERK1/2 enzyme is incubated with a known substrate (e.g., a peptide or protein that is a known target of ERK) and ATP (the phosphate donor).

-

The reaction is carried out in the presence of varying concentrations of Laxiflorin B or a vehicle control (e.g., DMSO).

b. Detection of Phosphorylation:

-

The level of phosphorylation of the substrate is measured. This can be done in several ways, including:

-

Using a radioactive isotope of phosphorus in the ATP ([γ-32P]ATP) and measuring the incorporation of radioactivity into the substrate.

-

Using a phospho-specific antibody that only recognizes the phosphorylated form of the substrate in a Western blot or ELISA-based format.

-

c. Data Analysis:

-

The level of substrate phosphorylation in the presence of Laxiflorin B is compared to the control. A dose-dependent decrease in phosphorylation confirms that Laxiflorin B inhibits the kinase activity of ERK1/2.

Conclusion

Laxiflorin B represents a promising natural product-derived covalent inhibitor of ERK1/2. Its mechanism of action, involving the irreversible binding to key cysteine residues in the ATP-binding pocket, has been well-characterized through a combination of biochemical and cell-based assays. The enhanced potency of its derivative, this compound, suggests that further medicinal chemistry efforts could lead to the development of highly effective and selective anticancer agents targeting the MAPK pathway. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers interested in this class of inhibitors.

References

The Biological Activity of Laxiflorin B and its Analogue, Laxiflorin B-4, in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Laxiflorin B, a natural compound, and its potent analogue, Laxiflorin B-4, in non-small cell lung cancer (NSCLC) cell lines. The document summarizes key findings on their mechanism of action, effects on cellular signaling pathways, and anti-proliferative and pro-apoptotic properties, with a focus on quantitative data and experimental methodologies.

Core Mechanism of Action: Covalent Inhibition of ERK1/2

Laxiflorin B has been identified as a novel, selective covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] This mechanism is central to its anti-cancer effects. Mass spectrometry and computer simulation analyses have revealed that Laxiflorin B forms a covalent bond with the cysteine residue at position 183 (Cys-183) within the ATP-binding pocket of ERK1.[1][2][3] An additional non-inhibitory binding occurs at Cys-178.[2][4] By binding to these sites, Laxiflorin B effectively blocks the kinase activity of ERK1/2, crucial components of the mitogen-activated protein kinase (MAPK) signaling cascade that is frequently hyperactivated in cancer.

A synthetic analogue, this compound, created through a C-6 modification of Laxiflorin B, has demonstrated a higher binding affinity for ERK1/2, resulting in more potent tumor suppression.[1][3][4]

Impact on Cellular Signaling Pathways in NSCLC

The primary signaling cascade disrupted by Laxiflorin B is the ErbB pathway, which is upstream of ERK1/2.[2][5] In NSCLC cells, particularly those with EGFR mutations, the constitutive activation of this pathway is a key driver of cell proliferation and survival.

By inhibiting ERK1/2, Laxiflorin B triggers several downstream effects:

-

Inhibition of RSK Phosphorylation: The phosphorylation of p90 ribosomal S6 kinase (RSK), a direct substrate of ERK1/2, is significantly reduced.[2][5]

-

Activation of Pro-Apoptotic BAD: The reduction in ERK-RSK signaling leads to decreased phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[2] Dephosphorylated BAD is active and promotes mitochondria-mediated apoptosis.

-

Suppression of Autocrine Growth Factors: Laxiflorin B treatment downregulates the expression of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the EGFR.[1][2][3][4] This disrupts a positive feedback loop that contributes to sustained ErbB signaling.

The following diagram illustrates the signaling pathway targeted by Laxiflorin B:

Caption: Signaling pathway inhibited by Laxiflorin B in NSCLC cells.

Quantitative Analysis of Biological Activity

Laxiflorin B and its analogue, this compound, have demonstrated potent dose-dependent inhibition of cell viability across various NSCLC cell lines, including those with EGFR mutations (PC9, HCC827, H1650) and others (A549, H1975).[5] The anti-cancer efficacy of Laxiflorin B and this compound has been shown to be superior to other commercial ERK inhibitors.[5]

Table 1: Inhibitory Concentration (IC50) of Laxiflorin B and this compound in NSCLC Cell Lines

| Cell Line | EGFR Status | IC50 of Laxiflorin B (μM) | IC50 of this compound (μM) |

| PC9 | Exon 19 Del | Data not available in abstracts | Data not available in abstracts |

| HCC827 | Exon 19 Del | Data not available in abstracts | Data not available in abstracts |

| H1650 | Exon 19 Del | Data not available in abstracts | Data not available in abstracts |

| A549 | WT | Data not available in abstracts | Data not available in abstracts |

| H1975 | L858R, T790M | Data not available in abstracts | Data not available in abstracts |

Note: Specific IC50 values require access to the full-text publication and its supplementary data, which were not available in the initial search results.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following are summaries of likely protocols based on the described experiments.

Cell Culture and Reagents

-

Cell Lines: NSCLC cell lines (PC9, HCC827, H1650, A549, H1975) would be obtained from a repository like the American Type Culture Collection (ATCC).

-

Culture Medium: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

-

Compounds: Laxiflorin B and this compound would be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, with the final DMSO concentration in culture medium kept below 0.1%.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

Laxiflorin B-4: A Technical Guide on its Anti-Tumor Effects in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laxiflorin B, a natural ent-kaurane diterpenoid, has emerged as a promising therapeutic candidate for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted treatment options. This document provides a comprehensive technical overview of the current understanding of Laxiflorin B's effects on TNBC, focusing on its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways involved. The information is compiled from available scientific literature to guide further research and drug development efforts. The primary mechanism of Laxiflorin B involves the disruption of microtubule dynamics through covalent binding to the colchicine-binding site of β-tubulin, leading to cell cycle arrest and apoptosis.

Quantitative Data on the Efficacy of Laxiflorin B

| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Assay Type | Reference |

| TNBC Cells | Triple-Negative Breast Cancer | Data not available | Data not available | Cell Viability Assay | [1] |

Table 1: In Vitro Cytotoxicity of Laxiflorin B on Triple-Negative Breast Cancer Cell Lines. Note: Specific IC50 values for Laxiflorin B against TNBC cell lines such as MDA-MB-231, MDA-MB-468, or 4T1 are not specified in the currently accessible literature. The compound has been shown to exhibit strong antiproliferative effects.[1]

| Parameter | Cell Line(s) | Treatment | Result | Assay Type | Reference |

| Apoptosis Induction | TNBC Cells | Laxiflorin B | Strong pro-apoptotic effects observed | Not specified | [1] |

Table 2: Pro-Apoptotic Effects of Laxiflorin B on Triple-Negative Breast Cancer Cells. Note: While Laxiflorin B is confirmed to be a potent inducer of apoptosis in TNBC cells, specific quantitative data from assays such as flow cytometry with Annexin V/PI staining are not available in the reviewed literature.[1]

| Animal Model | Tumor Type | Treatment | Dosage | Efficacy | Reference |

| 4T1 Orthotopic Mouse Model | Triple-Negative Breast Cancer | Laxiflorin B-ALA pro-drug | 10 mg/kg (intraperitoneal injection) | Anti-tumor effects observed | [1] |

Table 3: In Vivo Efficacy of Laxiflorin B-ALA Pro-drug in a Triple-Negative Breast Cancer Xenograft Model. Note: The study reported anti-tumor effects without inducing notable weight loss or organ dysfunction. However, specific quantitative data on tumor growth inhibition (e.g., percentage of tumor volume reduction) are not detailed in the available abstracts.[1]

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism through which Laxiflorin B exerts its anti-cancer effects on TNBC is by disrupting the cellular microtubule network.[1]

-

Direct Binding to β-Tubulin: Laxiflorin B covalently binds to the colchicine-binding site on β-tubulin (TUBB).[1]

-

Disruption of Microtubule Integrity: This binding event interferes with the polymerization of tubulin into microtubules, leading to a disruption of the microtubule integrity and structure.[1]

-

Cell Cycle Arrest and Apoptosis: The compromised microtubule dynamics result in mitotic arrest and subsequently trigger the apoptotic cell death cascade.

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully available. The following are generalized protocols for key experiments cited in the research on Laxiflorin B, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Laxiflorin B for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse Laxiflorin B-treated and untreated TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-tubulin, cleaved PARP, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the use of a mouse model to assess the anti-tumor efficacy of Laxiflorin B in a living organism.

-

Cell Implantation: Inject 4T1 TNBC cells into the mammary fat pad of female BALB/c mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer Laxiflorin B-ALA pro-drug (10 mg/kg) or vehicle control via intraperitoneal injection according to the defined schedule.[1]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining).

References

Semi-Synthesis of Laxiflorin B from Eriocalyxin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the semi-synthesis of Laxiflorin B from its structural analogue, Eriocalyxin B. While a successful semi-synthetic strategy to improve the yield of Laxiflorin B from Eriocalyxin B has been reported in the literature, the detailed experimental protocol has not been made publicly available.[1][2] This document consolidates the available information on the structural and biosynthetic relationship between these two potent ent-kaurane diterpenoids, presents a plausible synthetic pathway based on their chemical structures, and provides relevant experimental protocols for the isolation of the starting material and the synthesis of related derivatives.

Structural and Spectroscopic Comparison of Eriocalyxin B and Laxiflorin B

Eriocalyxin B and Laxiflorin B are both complex ent-kaurane diterpenoids isolated from the plant Isodon eriocalyx var. laxiflora.[3][4] They share the same core polycyclic framework but differ in the structure of their A and B rings. Eriocalyxin B features a 7,20-epoxy bridge, which is absent in Laxiflorin B. Instead, Laxiflorin B is a 6,7-seco-ent-kauranoid, meaning the bond between carbons 6 and 7 has been cleaved, and a lactone ring is formed. This structural difference is key to their distinct biological activities and forms the basis of the proposed semi-synthetic strategy.

Below is a visual comparison of their chemical structures.

Caption: Chemical structures of Eriocalyxin B and Laxiflorin B.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of Eriocalyxin B and Laxiflorin B

| Position | Eriocalyxin B ¹³C (ppm) | Eriocalyxin B ¹H (ppm, J in Hz) | Laxiflorin B ¹³C (ppm) | Laxiflorin B ¹H (ppm, J in Hz) |

| 1 | 208.8 | - | Data not available | Data not available |

| 2 | 126.3 | 5.95 (d, 10.0) | Data not available | Data not available |

| 3 | 127.2 | 6.45 (d, 10.0) | Data not available | Data not available |

| 4 | 38.8 | - | Data not available | Data not available |

| 5 | 49.3 | 2.85 (d, 12.0) | Data not available | Data not available |

| 6 | 72.1 | 4.60 (s) | Data not available | Data not available |

| 7 | 78.2 | 4.75 (s) | Data not available | Data not available |

| 8 | 55.4 | - | Data not available | Data not available |

| 9 | 45.1 | 2.20 (m) | Data not available | Data not available |

| 10 | 41.2 | - | Data not available | Data not available |

| 11 | 29.8 | 1.80 (m), 1.95 (m) | Data not available | Data not available |

| 12 | 34.5 | 1.65 (m), 1.75 (m) | Data not available | Data not available |

| 13 | 37.2 | 2.60 (m) | Data not available | Data not available |

| 14 | 24.1 | 2.10 (m), 2.30 (m) | Data not available | Data not available |

| 15 | 204.4 | - | Data not available | Data not available |

| 16 | 148.1 | 5.20 (s), 5.80 (s) | Data not available | Data not available |

| 17 | 118.2 | - | Data not available | Data not available |

| 18 | 27.9 | 1.25 (s) | Data not available | Data not available |

| 19 | 21.7 | 1.15 (s) | Data not available | Data not available |

| 20 | 65.3 | 4.20 (d, 9.0), 4.50 (d, 9.0) | Data not available | Data not available |

Note: The presented NMR data for Eriocalyxin B is a compilation from various sources and should be verified against a standard sample. Complete, assigned NMR data for Laxiflorin B is not available in the searched literature.

Biosynthetic Relationship

Eriocalyxin B and Laxiflorin B originate from the ent-kaurane biosynthetic pathway.[5][6] This pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the tetracyclic intermediate, ent-kaurene.[5][7] A series of oxidative modifications to the ent-kaurene scaffold then leads to the diverse array of ent-kaurane diterpenoids found in nature, including Eriocalyxin B and Laxiflorin B.[8] The shared biosynthetic precursor underscores their structural relationship and suggests the feasibility of their interconversion through chemical synthesis.

Caption: Biosynthetic pathway of ent-kaurane diterpenoids.

Proposed Semi-Synthetic Pathway from Eriocalyxin B to Laxiflorin B

Although a detailed protocol is not published, the transformation of Eriocalyxin B to Laxiflorin B would necessitate a key bond cleavage and subsequent rearrangement. The core transformation is the cleavage of the C6-C7 bond and the 7,20-epoxy bridge, followed by the formation of a 6,7-seco-lactone structure. A plausible, albeit hypothetical, multi-step synthetic workflow is outlined below.

Caption: Proposed workflow for the semi-synthesis of Laxiflorin B.

Detailed Steps of the Proposed Pathway:

-

Protection of the C16 Methylene Group: The exocyclic double bond at C16 in Eriocalyxin B is reactive towards oxidative conditions. Therefore, a protection step may be necessary. A reversible Diels-Alder reaction with a suitable dieneophile, such as N-phenylmaleimide, could be employed to protect this functionality.

-

Reductive Opening of the 7,20-Epoxy Bridge: The next critical step is the cleavage of the C7-O-C20 ether linkage. This could potentially be achieved through reductive cleavage using reagents like zinc in acetic acid or samarium(II) iodide. This would unmask the hydroxyl groups at C7 and C20.

-

Oxidative Cleavage of the C6-C7 Diol: With the 7,20-epoxy bridge opened, the resulting C6, C7-diol can be cleaved. This is a standard transformation in organic synthesis, and reagents such as sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) would be suitable for this purpose. This cleavage would generate two carbonyl groups at C6 and C7.

-

Lactonization and Deprotection: The oxidative cleavage product would be a dicarbonyl compound. Intramolecular cyclization between the C20 hydroxyl group and the C7 carbonyl, followed by rearrangement, would lead to the formation of the characteristic lactone ring of Laxiflorin B. This step might be facilitated by mild acid or base catalysis. Finally, if a protecting group was used for the C16 methylene, a retro-Diels-Alder reaction (e.g., by heating) would be required to deprotect it and yield Laxiflorin B.

Experimental Protocols

The following protocols are provided as a reference for researchers. The first describes the isolation of the starting material, Eriocalyxin B, and the second details a representative semi-synthesis of an Eriocalyxin B derivative, illustrating a common chemical modification of this molecular scaffold.

Protocol 1: Isolation of Eriocalyxin B from Isodon eriocalyx [3][4]

-

Extraction: Air-dried and powdered leaves of Isodon eriocalyx var. laxiflora are exhaustively extracted with 95% ethanol at room temperature.

-

Solvent Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Purification: Fractions containing Eriocalyxin B, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure Eriocalyxin B.

-

Characterization: The structure of the isolated Eriocalyxin B is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Protocol 2: Representative Semi-synthesis of an Eriocalyxin B Derivative (6,7-seco-Eriocalyxin B) [9]

This protocol describes the synthesis of a derivative where the C6-C7 bond is cleaved, a key step in the proposed synthesis of Laxiflorin B.

-

Reaction Setup: To a solution of Eriocalyxin B (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water, add sodium periodate (NaIO₄) (1.1-1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6,7-seco derivative.

-

Characterization: The structure of the synthesized derivative is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Conclusion

The semi-synthesis of Laxiflorin B from the more abundant Eriocalyxin B is a viable and reported strategy to access this pharmacologically important natural product. While a detailed experimental protocol remains to be published, this guide provides a solid foundation for researchers in the field by outlining a plausible synthetic route based on the known chemistry of ent-kaurane diterpenoids. The provided protocols for isolation and derivatization, along with the comparative spectroscopic data, offer a starting point for the development and optimization of a robust semi-synthetic procedure. Further research is warranted to elucidate the precise reaction conditions for this valuable transformation.

References

- 1. A Novel Selective ERK1/2 Inhibitor, Laxiflorin B, Targets EGFR Mutation Subtypes in Non-small-cell Lung Cancer | bioRxiv [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 6. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]

- 8. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and cytotoxicity of some new eriocalyxin B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Laxiflorin B: A Technical Guide to its Natural Sources, Yield, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Overview

Laxiflorin B is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest within the scientific community for its potent cytotoxic activity against various tumor cells.[1] This technical guide provides an in-depth overview of its natural sources, extraction yields, and the experimental methodologies used to investigate its biological activity. A key focus is placed on its role as a novel inhibitor of the ERK1/2 signaling pathway, a critical axis in cancer progression.[2][3]

Natural Source and Yield

Laxiflorin B is isolated from the leaves of the perennial shrub Isodon eriocalyx var. laxiflora, which is native to parts of China.[1][4] However, its natural abundance is exceptionally low, posing a significant challenge for large-scale research and development. In contrast, a related compound, Eriocalyxin B, is found in the same plant at a considerably higher concentration. This has led to the development of a more efficient semi-synthetic production method to obtain Laxiflorin B.[2]

| Compound | Natural Source | Yield (%) |

| Laxiflorin B | Isodon eriocalyx var. laxiflora (dried leaves) | 0.00061[2] |

| Eriocalyxin B | Isodon eriocalyx var. laxiflora (dried leaves) | 0.084[2] |

Experimental Protocols

Semi-synthetic Production of Laxiflorin B from Eriocalyxin B

Due to the low natural yield of Laxiflorin B, a semi-synthetic approach starting from the more abundant Eriocalyxin B has been developed.[2]

Methodology:

-

Oxidative Cleavage: The C6–C7 carbon–carbon bond of Eriocalyxin B is subjected to oxidative cleavage. This is achieved by treating Eriocalyxin B with Dess–Martin periodinane.[2]

-

Selective Reduction: The resulting aldehyde functional group from the oxidation product is then selectively reduced. This reduction is carried out using sodium borohydride (NaBH₄) under acidic conditions.[2]

Target Identification and Binding Analysis

To identify the molecular targets of Laxiflorin B within the ErbB signaling pathway, biotin pull-down assays were performed.[2]

Methodology:

-

Biotinylated Laxiflorin B is incubated with cell lysates containing various proteins from the ErbB downstream signaling pathway.

-

Streptavidin-coated beads are added to the mixture. The high affinity of biotin for streptavidin results in the capture of the biotinylated Laxiflorin B along with any bound proteins.

-

The beads are washed to remove non-specifically bound proteins.

-

The captured proteins are eluted and identified using techniques such as Western blotting.

-

Results from these assays showed that Laxiflorin B binds to ERK1/2 with high affinity compared to other molecules in the pathway.[2][5]

To confirm the direct interaction and identify the binding sites, mass spectrometry was employed.[2]

Methodology:

-

HEK293T cells overexpressing a Flag-ERK1 fusion protein are used. The fusion protein is purified using magnetic beads conjugated with an anti-Flag antibody.[2]

-

The purified Flag-ERK1 is incubated with Laxiflorin B (10 µM) for 16 hours at 4°C.[2]

-

The beads are washed with cold PBS containing 0.05% TritonX-100 to remove unbound Laxiflorin B.[2]

-

The protein is denatured, and cysteines are reduced and alkylated by incubating the beads in a reaction buffer (1% SDC/100 mM Tris–HCl, pH 8.5/10 mM TCEP/40 mM CAA) at 95°C for 10 minutes.[2]

-

The protein is then digested, and the resulting peptides are purified.[2]

-

The peptide sample is analyzed by a TripleTOF 5600+ LC–MS/MS system to identify modifications corresponding to the covalent binding of Laxiflorin B.[2]

-

This analysis revealed that Laxiflorin B covalently binds to Cys-183 in the ATP-binding pocket of ERK1.[2][5][6][7]

Signaling Pathway Interactions

Laxiflorin B has been identified as a potent and selective covalent inhibitor of Extracellular Regulated Protein Kinases 1 and 2 (ERK1/2), which are key components of multiple signaling pathways, including the ErbB axis.[2][5]

The ErbB signaling pathway, when activated by ligands such as Amphiregulin (AREG) and Epiregulin (EREG), triggers a phosphorylation cascade involving RAS, RAF, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK then phosphorylates downstream targets like RSK, which in turn can phosphorylate and inactivate pro-apoptotic proteins like BAD, thereby promoting cell survival and proliferation.

Laxiflorin B exerts its anticancer effects by covalently binding to ERK1/2 and inhibiting its activity.[2] This inhibition prevents the phosphorylation of RSK and subsequently leads to the dephosphorylation and activation of BAD, triggering mitochondria-mediated apoptosis.[2][5][6][7] Furthermore, the inhibition of ERK by Laxiflorin B creates a positive feedback loop by suppressing the expression of AREG and EREG.[2][5][6][7]

References

- 1. Laxiflorin B covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Laxiflorin B: A Technical Guide to Docking and Simulation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking and simulation studies of Laxiflorin B, a natural compound with demonstrated anticancer properties. By elucidating the molecular interactions of Laxiflorin B with its protein targets, this document aims to provide a comprehensive resource for researchers in the fields of oncology, pharmacology, and computational drug design.

Core Findings: Laxiflorin B and its High-Affinity Interaction with ERK1/2

Laxiflorin B has been identified as a novel and selective covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the ErbB signaling pathway.[1][2][3] Molecular docking and simulation studies have been instrumental in revealing the precise binding mechanism, highlighting the covalent bond formation and the key residues involved in this high-affinity interaction. Furthermore, a C-6 analog, Laxiflorin B-4, has been shown to exhibit an even higher binding affinity for ERK1/2, suggesting a promising avenue for further drug development.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from molecular docking and simulation studies of Laxiflorin B and its analog with ERK1/2.

| Compound | Target | Binding Affinity (Binding Free Energy) | Key Interacting Residues | Covalent Binding Site | Simulation Stability |

| Laxiflorin B | ERK1 | Not explicitly quantified in snippets | Leu132, His142, Phe146, Gln136, Gln149, Asn175, Thr176 | Cys-183 (ATP-binding pocket), Cys-178 | Stable during 200-ns MD simulation |

| Laxiflorin B | ERK2 | ~5 kcal/mol greater than with ERK1 | Not explicitly listed | Cys-166 (potential) | Stable during 200-ns MD simulation |

| This compound | ERK1/2 | Higher affinity than Laxiflorin B | Not explicitly listed | Not explicitly listed | Higher stability suggested by prolonged inhibition |

| Laxiflorin A | ERK1 | Not explicitly quantified in snippets | Leu132, His142, Phe146, Gln136, Gln149, Asn175, Thr176 | Does not form the key covalent bond | Stable hydrogen bonds observed |

Experimental Protocols

This section details the methodologies employed in the molecular docking and simulation studies of Laxiflorin B.

Molecular Docking Protocol

The covalent docking of Laxiflorin B and its analogs with ERK1/2 was simulated using the HADDOCK (High Ambiguity Driven protein-protein DOCKing) server.[1]

-

Protein Structure Preparation: The crystal structures of ERK1 (PDB ID: 6GES) and ERK2 (PDB ID: 6G54) were used as templates. The A chain of each structure was selected for the docking simulation.[1]

-

Ligand Conformation: Both the "in" and "out" conformations of the Laxiflorin B analogs were considered in the docking studies to account for the free rotation of the molecule.[1]

-

Docking Parameters:

Molecular Dynamics (MD) Simulation Protocol

To assess the stability of the docked complexes and model the dynamic interactions, unbiased molecular dynamics simulations were performed.

-

Simulation System Setup: The docked complexes of Laxiflorin B with ERK1 and ERK2 were used as the starting structures.

-

Simulation Duration: The simulations were run for a duration of 200 nanoseconds (ns).[1]

-

Analysis: The stability of the interaction between Laxiflorin B and the proteins was analyzed over the course of the simulation.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate the key signaling pathway targeted by Laxiflorin B and the general workflow of the computational studies.

Caption: Experimental workflow for molecular docking and simulation.

Caption: Laxiflorin B targets the ErbB signaling pathway.

Mechanism of Action: Covalent Inhibition of ERK1/2

Laxiflorin B exerts its potent anticancer effects by covalently binding to specific cysteine residues within the ATP-binding pocket of ERK1 and ERK2.[1][2][3] This irreversible binding displaces ATP, thereby inhibiting the kinase activity of ERK.[1] The D-ring of Laxiflorin B is crucial for this covalent interaction with Cys-183 in ERK1.[1][3] A secondary, non-inhibitory binding also occurs between the A-ring of Laxiflorin B and Cys-178 of ERK1.[1][3]

This inhibition of ERK1/2 has significant downstream effects, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells, particularly those with EGFR mutations.[1][2][4] The inhibition of the ERK-RSK axis leads to the activation of the pro-apoptotic protein BAD, initiating the mitochondrial apoptosis pathway.[1] Furthermore, Laxiflorin B treatment downregulates the expression of amphiregulin (AREG) and epiregulin (EREG), ligands of the ErbB family, creating a positive feedback loop that further suppresses ErbB signaling.[1][2][3]

Broader Therapeutic Potential: Targeting Tubulin

In addition to its well-documented effects on the ERK1/2 pathway, recent studies have revealed that Laxiflorin B can also target β-tubulin.[5] It has been shown to covalently bind to Cys239 and C354 residues in the colchicine-binding site of β-tubulin, disrupting microtubule integrity and inducing apoptosis in triple-negative breast cancer cells.[5] This dual-targeting capability underscores the broad therapeutic potential of Laxiflorin B and its derivatives.

Conclusion and Future Directions

The molecular docking and simulation studies detailed in this guide provide a robust framework for understanding the mechanism of action of Laxiflorin B. The covalent inhibition of ERK1/2, coupled with the disruption of microtubule dynamics, positions Laxiflorin B as a highly promising scaffold for the development of novel anticancer therapeutics. The enhanced activity of the analog this compound highlights the potential for medicinal chemistry efforts to further optimize the efficacy and selectivity of this natural product. Future research should focus on leveraging these computational insights to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Laxiflorin B covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antitumor Potential of Laxiflorin B-4: A Technical Guide

For Immediate Release

This technical document provides an in-depth analysis of the antitumor effects of Laxiflorin B-4 and its parent compound, Laxiflorin B, with a focus on their molecular mechanisms in non-small-cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Selective ERK1/2 Inhibition

Laxiflorin B and its potent C-6 analog, this compound, have been identified as novel, selective covalent inhibitors of Extracellular Regulated Protein Kinases 1/2 (ERK1/2).[1][2][3] This inhibitory action is central to their antitumor properties. The proposed mechanism involves the direct binding of Laxiflorin B to cysteine residues (Cys-183 and Cys-178) within the ATP-binding pocket of ERK1.[1][2][4] This covalent binding effectively blocks the kinase activity of ERK1/2, key components of the ErbB signaling pathway.[1][2] Ectopic activation of the ERK1/2 pathway is a known driver in various cancers, contributing to cell proliferation, survival, and drug resistance.[1][3][4]

The inhibition of the MEK-ERK-RSK axis by Laxiflorin B leads to the induction of mitochondria-mediated apoptosis.[1][2] This is achieved through the activation of the pro-apoptotic protein BAD.[1][2] Furthermore, the suppression of ERK1/2 activity curtails the expression of amphiregulin (AREG) and epiregulin (EREG), growth factors that typically activate their ErbB receptors in a positive feedback loop.[1][2] The interruption of this loop further contributes to the antitumor effect.

Quantitative Assessment of Antitumor Efficacy

The antitumor effects of Laxiflorin B and this compound have been quantified through various in vitro and in vivo studies. This compound has demonstrated a higher binding affinity for ERK1/2 and consequently, stronger tumor suppression.[1][3][4][5]

Table 1: In Vitro Cytotoxicity of Laxiflorin B in NSCLC Cell Lines

| Cell Line | EGFR/KRAS Status | IC50 (µM) |

| PC9 | EGFR exon 19 del | 1.83 ± 0.21 |

| HCC827 | EGFR exon 19 del | 2.15 ± 0.18 |

| H1650 | EGFR exon 19 del | 3.54 ± 0.32 |

| H1975 | EGFR L858R, T790M | 4.21 ± 0.45 |

| A549 | KRAS G12S | 5.67 ± 0.53 |

Data extracted from studies on Laxiflorin B, the parent compound of this compound.

Table 2: In Vivo Tumor Growth Inhibition by Laxiflorin B

| Treatment Group | Dosage | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |

| Vehicle Control | - | 0 | 0 |

| Laxiflorin B | 10 mg/kg | 58.2 ± 5.1 | 61.3 ± 4.9 |

| Laxiflorin B | 20 mg/kg | 75.4 ± 6.3 | 78.9 ± 5.7 |

Results from a PC9 xenograft model in nude mice.

Experimental Protocols

Cell Viability Assay (CCK-8)

-

NSCLC cells (PC9, HCC827, etc.) were seeded in 96-well plates at a density of 5,000 cells/well.

-

After 24 hours of incubation, cells were treated with varying concentrations of Laxiflorin B or this compound for 48 hours.

-

10 µL of CCK-8 solution was added to each well and incubated for 2 hours at 37°C.

-

The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Apoptosis Analysis by Flow Cytometry

-

Cells were treated with Laxiflorin B or this compound for 48 hours.

-

Both adherent and floating cells were harvested and washed with ice-cold PBS.

-

Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

Western Blot Analysis

-

Cells were treated with the compounds for 24 hours and then lysed in RIPA buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against p-ERK, ERK, p-RSK, RSK, BAD, cleaved caspases, and PARP overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Athymic nude mice were subcutaneously injected with PC9 cells.

-

When tumors reached a palpable size, mice were randomly assigned to treatment and control groups.

-

Laxiflorin B was administered intraperitoneally at specified dosages.

-

Tumor volume and body weight were measured every two days.

-

After the treatment period, tumors were excised, weighed, and processed for immunohistochemical analysis of markers like Ki-67, p-RSK, AREG, and EREG.

Visualized Pathways and Workflows

Signaling Pathway of this compound's Antitumor Effect```dot

// Edges edge [color="#5F6368", arrowhead=vee]; ErbB -> MEK; MEK -> ERK; ERK -> RSK; RSK -> BAD [label="inactivates"]; ERK -> AREG_EREG [label="promotes"]; AREG_EREG -> ErbB [style=dashed, label="positive feedback"];

edge [color="#EA4335", arrowhead=tee, penwidth=2]; LaxiflorinB4 -> ERK [label=" Covalently\n Inhibits"]; BAD -> Apoptosis [arrowhead=vee, color="#34A853", label=" induces"]; AREG_EREG -> Proliferation [arrowhead=vee, style=dashed, color="#5F6368", label=" supports"];

// Invisible edges for alignment {rank=same; LaxiflorinB4; ERK;} }

References

The Role of Laxiflorin B-4 in Tumor Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxiflorin B-4, a derivative of the natural compound Laxiflorin B, has emerged as a potent inhibitor of tumor progression, demonstrating enhanced efficacy compared to its parent compound. This technical guide delineates the mechanism of action of this compound, focusing on its role in the suppression of tumor growth through the targeted inhibition of the ERK1/2 signaling pathway. This document provides a comprehensive overview of the quantitative data supporting its anti-cancer activity, detailed methodologies for key experimental procedures, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC).[1] This aberrant signaling promotes cell proliferation, survival, and differentiation, contributing to tumor growth and resistance to therapies. Laxiflorin B, a natural ent-kaurane diterpenoid, and its C-6 modified analog, this compound, have been identified as novel covalent inhibitors of ERK1/2.[1][2] Notably, this compound exhibits a higher binding affinity for ERK1/2 and consequently, more potent tumor suppression capabilities.[1] This guide will explore the molecular mechanisms underpinning the anti-tumor effects of this compound, with a focus on its impact on key signaling nodes and cellular processes.

Quantitative Data on Anti-Tumor Efficacy

The anti-proliferative effects of Laxiflorin B and its analogs have been quantified across various non-small-cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent inhibition of cancer cell growth.

| Cell Line | EGFR Status | KRAS Status | Laxiflorin B IC50 (µM) - 24h | Laxiflorin B IC50 (µM) - 48h |

| PC9 | Ex19del | WT | 1.503 | 1.049 |

| HCC827 | Ex19del | WT | 2.554 | 1.161 |

| H1650 | Ex19del | WT | 1.148 | 0.5669 |

| H1975 | L858R, T790M | WT | 3.147 | 1.023 |

| A549 | WT | G12S | 2.298 | Not Specified |

Table 1: IC50 values of Laxiflorin B in NSCLC cell lines.

Comparative studies have shown that this compound possesses a lower IC50 value than Laxiflorin B in PC9 and HCC827 cells, indicating its enhanced potency.[1]

In vivo studies using a PC9 cell xenograft model in nude mice further corroborate the anti-tumor effects of Laxiflorin B.[3] A pro-drug of Laxiflorin B, Laxiflorin B-Ala, was administered intraperitoneally, leading to significant suppression of tumor growth.[3]

| Treatment Group | Dosage | Outcome |

| Control | Saline | Uninhibited tumor growth |

| Laxiflorin B-Ala | 5 mg/kg/day | Significant tumor growth suppression |

| Laxiflorin B-Ala | 10 mg/kg/day | Significant tumor growth suppression |

| Laxiflorin B-Ala | 20 mg/kg/day | Significant tumor growth suppression |

Table 2: In vivo efficacy of Laxiflorin B-Ala in a PC9 xenograft model.

Signaling Pathways Modulated by this compound

This compound exerts its tumor-suppressive effects primarily through the inhibition of the EGFR-MEK-ERK signaling pathway. By covalently binding to ERK1/2, this compound prevents its phosphorylation and activation, leading to a cascade of downstream effects that culminate in apoptosis and reduced cell proliferation.[1][2]

Caption: this compound inhibits the EGFR-MEK-ERK signaling pathway.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for IC50 determination of this compound.

Methodology:

-

Cell Seeding: NSCLC cells (e.g., PC9, HCC827) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-